Cas no 1212985-69-7 ((4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE)

(4S)-8-Chloro-6-(trifluoromethyl)chromane-4-ylamine is a chiral amine derivative featuring a chromane scaffold with chloro and trifluoromethyl substituents. Its stereospecific (4S) configuration ensures precise enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent offers potential for further functionalization. This compound is particularly useful as a building block in medicinal chemistry, where its rigid chromane core can contribute to bioactive molecule design. Its well-defined structure and functional groups make it suitable for research in drug discovery, especially for targets requiring chiral amine intermediates.
(4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE structure
1212985-69-7 structure
Product Name:(4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE
CAS No:1212985-69-7
MF:C10H9ClF3NO
MW:251.63277220726
CID:5595487
PubChem ID:131361467
Update Time:2025-05-24

(4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE Chemical and Physical Properties

Names and Identifiers

    • (4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE
    • 2H-1-Benzopyran-4-amine, 8-chloro-3,4-dihydro-6-(trifluoromethyl)-, (4S)-
    • (S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMAN-4-AMINE
    • Y12347
    • 1212985-69-7
    • Inchi: 1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2/t8-/m0/s1
    • InChI Key: XOBHAODXLFYNME-QMMMGPOBSA-N
    • SMILES: C1OC2=C(Cl)C=C(C(F)(F)F)C=C2[C@@H](N)C1

Computed Properties

  • Exact Mass: 251.0324761g/mol
  • Monoisotopic Mass: 251.0324761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.395±0.06 g/cm3(Predicted)
  • Boiling Point: 249.4±40.0 °C(Predicted)
  • pka: 8.05±0.20(Predicted)

(4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760966-1g
(s)-8-Chloro-6-(trifluoromethyl)chroman-4-amine
1212985-69-7 98%
1g
¥9651.00 2024-08-09

Additional information on (4S)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMANE-4-YLAMINE

Chemical Compound CAS No. 1212985-69-7: (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine

The compound with CAS No. 1212985-69-7, known as (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the chromane family, which is a bicyclic structure consisting of a benzene ring fused with a tetrahydrofuran-like ring. The presence of a trifluoromethyl group and a chlorine atom at specific positions on the chromane ring introduces unique electronic and steric properties, making it an intriguing subject for both academic and industrial research.

Recent studies have highlighted the potential of (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine in various applications, particularly in drug discovery and materials science. The stereochemistry at the 4-position (denoted by the (S) configuration) plays a crucial role in determining the compound's biological activity and selectivity. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics simulations, to explore the binding interactions of this compound with target proteins, shedding light on its potential therapeutic uses.

The synthesis of (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the chromane skeleton through cyclization reactions, followed by precise substitution and oxidation steps to introduce the trifluoromethyl and chlorine groups. The stereochemical control during these steps is critical to obtaining the desired (S)-configuration at the 4-position.

In terms of pharmacological properties, (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine has shown promising activity in preclinical models, particularly in assays related to neurodegenerative diseases and cancer. Its ability to modulate specific signaling pathways makes it a candidate for further investigation in drug development programs. Additionally, its stability under physiological conditions and favorable pharmacokinetic profile have been reported in recent studies.

The application of (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine extends beyond pharmacology into materials science, where its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as a semiconductor material, demonstrating its potential in thin-film transistor applications.

As interest in (4S)-8-Chloro-6-(Trifluoromethyl)Chromane-4-Ylamine continues to grow, ongoing research is focused on optimizing its synthesis, understanding its interaction with biological systems, and exploring its commercial applications. Collaborative efforts between academic institutions and industry partners are expected to yield further insights into this compound's utility and potential impact across multiple disciplines.

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